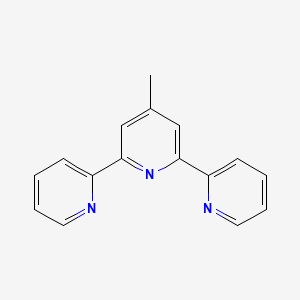

4-methyl-2,6-dipyridin-2-ylpyridine

Description

4-Methyl-2,6-dipyridin-2-ylpyridine is a pyridine derivative characterized by a central pyridine ring substituted with a methyl group at the 4-position and pyridin-2-yl groups at the 2- and 6-positions. This compound was first synthesized by Wang et al. (2008) via a two-step process starting from 2,6-pyridinedicarboxylic acid and 4-methylpyridine, yielding the product in 75% efficiency . Structural elucidation via X-ray crystallography confirmed its planar geometry, stabilized by intermolecular hydrogen bonds and π–π stacking interactions in the crystal lattice.

Properties

IUPAC Name |

4-methyl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUDKOHDONKQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,6-dipyridin-2-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of tetraethylammonium iodide (Et4NI) and zinc powder . This reaction is carried out under mild conditions and results in high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemical Applications

Coordination Chemistry:

4-Methyl-2,6-dipyridin-2-ylpyridine serves as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are crucial for catalysis and the development of new materials. The ability of this compound to coordinate with metals such as platinum and palladium enhances its utility in organic synthesis and catalysis.

| Metal Ion | Complex Type | Application |

|---|---|---|

| Platinum | Complexes | Catalysis in organic reactions |

| Palladium | Complexes | Oxidation reactions |

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma. The mechanism involves DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated significant antiproliferative effects at nanomolar concentrations, with morphological changes indicative of apoptosis observed under microscopy.

Medical Applications

Therapeutic Agent Development:

The compound is under investigation for its potential as a therapeutic agent in cancer treatment. Its ability to form metal complexes can enhance drug delivery systems and improve the efficacy of existing chemotherapeutics.

Mechanisms of Action:

The mechanisms by which this compound exerts its biological effects include:

- Metal Ion Coordination: Facilitating interactions with biological targets.

- Cytotoxic Effects: Inducing programmed cell death through ROS generation.

- DNA Intercalation: Directly interacting with genetic material to disrupt cellular processes.

Industrial Applications

Material Science:

In industry, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its photophysical properties make it suitable for applications in optoelectronics.

| Application Area | Material Type | Key Features |

|---|---|---|

| Optoelectronics | Organic Semiconductors | High electron mobility |

| LEDs | Light-emitting Diodes | Tunable emission properties |

Mechanism of Action

The mechanism of action of 4-methyl-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,6-dipyridin-2-yl substitution in the title compound creates significant steric bulk, limiting rotational freedom compared to simpler methylpyridines (e.g., 2-methylpyridine).

- Electronic Effects : The electron-withdrawing pyridin-2-yl groups at 2- and 6-positions reduce electron density at the central pyridine ring, contrasting with 2,5-dimethylpyridine, where methyl groups enhance electron donation.

- Reactivity: In 4-methyl-2,6-naphthyridine, the fused-ring system increases electrophilicity at C-1, analogous to halogenated isoquinolines . This contrasts with the title compound, where reactivity is modulated by the pyridin-2-yl substituents.

2.2. Fused-Ring and Heterocyclic Analogs

Biological Activity

4-Methyl-2,6-dipyridin-2-ylpyridine, also known as 4’-Methyl-2,2’:6’,2’’-terpyridine, is a heterocyclic compound with significant biological activity. Its molecular formula is C16H13N3, and it has garnered attention in various fields including medicinal chemistry due to its potential antimicrobial and anticancer properties.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Studies have indicated that this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. As a ligand, it can form complexes with transition metals, which may influence biochemical pathways and cellular processes. The coordination with metal ions enhances its reactivity and biological effectiveness.

Anticancer Activity

A notable study evaluated the anticancer effects of various pyridine derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against several human cancer cell lines. The mechanism involved the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to increased DNA damage and ultimately cell death in cancer cells .

Antimicrobial Studies

In another research initiative, this compound was tested against a range of pathogenic bacteria. The compound displayed notable antimicrobial activity, particularly against Gram-positive bacteria. The study suggested that the compound disrupts bacterial cell wall synthesis or function, leading to cell lysis and death .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Topoisomerase inhibition; metal coordination |

| 2,2'-Bipyridine | Moderate | No | Coordination chemistry |

| 1,10-Phenanthroline | Yes | Moderate | Intercalation with DNA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.